molecular formula C32H28FN3O3S B2939775 5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-2-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 850906-38-6

5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-2-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2939775
CAS No.: 850906-38-6
M. Wt: 553.65
InChI Key: OEQGEOZDETXALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid featuring a pyrazoline core substituted with a 4-fluorophenyl group and a thiophen-2-yl moiety. The structure is further elaborated with a 2-oxoethoxy linker bridging to a tetrahydroisoquinolin-1-one scaffold, which is modified with a (4-methylphenyl)methyl group.

Properties

IUPAC Name

5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-[(4-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28FN3O3S/c1-21-7-9-22(10-8-21)19-35-16-15-25-26(32(35)38)4-2-5-29(25)39-20-31(37)36-28(23-11-13-24(33)14-12-23)18-27(34-36)30-6-3-17-40-30/h2-14,17,28H,15-16,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQGEOZDETXALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-2-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multi-step organic synthesis. The process begins with the preparation of the core tetrahydroisoquinoline structure, followed by the introduction of the pyrazole ring, the thiophene ring, and the fluorophenyl group through various coupling reactions and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and safety. The process would be scaled up to accommodate larger batch sizes, and continuous flow chemistry techniques might be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-2-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-2-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one: has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-2-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Frameworks

  • Pyrazoline-Thiophene Hybrids: The pyrazoline ring substituted with thiophene and fluorophenyl groups is a common motif in bioactive compounds. For instance, 2-[5-(4-fluorophenyl)-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylsulfonylphenyl)thiazole () shares the pyrazoline-thiophene backbone but incorporates a thiazole ring instead of the tetrahydroisoquinolin-1-one system. This substitution significantly alters electronic properties and binding interactions .
  • Tetrahydroisoquinolinone Derivatives: Compounds like MEWQUC () feature a tetrahydroisoquinolinone core linked to a pyrazoline-thiophene system but lack the 2-oxoethoxy bridge and (4-methylphenyl)methyl group, highlighting structural flexibility in modulating bioactivity .

Substituent Effects

  • Halogen Substitutions : Replacing the 4-fluorophenyl group with chloro- or bromo-substituted aryl rings (e.g., compounds 4 and 5 in ) preserves isostructurality but modifies electronic density and intermolecular interactions, influencing crystal packing and solubility .

Antifungal Activity

  • The compound 2-[5-(4-fluorophenyl)-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylsulfonylphenyl)thiazole () demonstrated superior activity against Candida zeylanoides (IC50 = 250 μg/mL), outperforming ketoconazole.

Anticancer Activity

  • 2-(5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole () exhibited potent cytotoxicity against HepG2 cells, surpassing cisplatin. The tetrahydroisoquinolin-1-one scaffold in the target compound could similarly target kinase pathways or DNA topoisomerases .

Antimicrobial Activity

  • Derivatives with thiophene-pyrazoline hybrids, such as 2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole (), showed broad-spectrum activity against Candida albicans and Staphylococcus aureus. The (4-methylphenyl)methyl group in the target compound may enhance lipophilicity, improving bacterial membrane penetration .

Crystallographic and Physicochemical Properties

Crystal Packing and Conformation

  • Isostructural compounds 4 and 5 () exhibit nearly identical unit cells but differ in halogen substituents (Cl vs. Br), leading to subtle adjustments in van der Waals interactions and dihedral angles (4.64–10.53°) between the pyrazoline and aryl rings. The target compound’s tetrahydroisoquinolin-1-one system may introduce additional steric constraints, affecting molecular conformation .

Solubility and Stability

  • The 2-oxoethoxy bridge in the target compound may improve aqueous solubility compared to purely aromatic analogs (). However, the (4-methylphenyl)methyl group could increase hydrophobicity, necessitating formulation optimization for pharmacokinetics .

Biological Activity

The compound 5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-2-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a tetrahydroisoquinoline core, a pyrazole moiety, and various aromatic substituents. Its molecular formula is C24H26FN3O3SC_{24}H_{26}FN_{3}O_{3}S, and it exhibits a molecular weight of approximately 439.55 g/mol. The presence of the fluorophenyl and thiophene groups suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds containing pyrazole scaffolds often exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to enhance apoptosis in cancer cells by inhibiting anti-apoptotic proteins . The specific compound under discussion has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

Cell Line IC50 (µg/mL) Reference
H460193.93
A549208.58
HT-29238.14
SMMC-7721274.60

Anti-inflammatory Activity

The pyrazole moiety within the compound is recognized for its anti-inflammatory properties. Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . The compound's design suggests it may also exhibit similar activity.

Antimicrobial Activity

Pyrazole derivatives are noted for their antimicrobial properties as well. The interaction of the thiophene ring with biological membranes enhances the compound's ability to disrupt microbial growth . This aspect is particularly relevant in the context of drug-resistant infections.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Pyrazole Derivatives : A study reported that certain pyrazole derivatives exhibited selective COX-2 inhibition with an index indicating minimal side effects on gastric mucosa .
  • Anticancer Activity : In vitro studies showed that compounds with similar structures to the target compound had IC50 values lower than established anticancer drugs like 5-fluorouracil, indicating strong potential for further development .
  • Safety Profiles : Histopathological evaluations in animal models revealed that some derivatives caused minimal degenerative changes in vital organs, suggesting a favorable safety profile for further pharmacological development .

Q & A

Q. What are the standard synthetic routes for preparing this compound and its intermediates?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example:
  • Step 1 : React 4-fluorophenyl and thiophen-2-yl precursors to form the pyrazole core via cyclocondensation (e.g., refluxing hydrazine derivatives with ketones in ethanol, as in ).
  • Step 2 : Introduce the tetrahydroisoquinoline moiety through nucleophilic substitution or coupling reactions. details similar protocols using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst for ether bond formation.
  • Purification : Recrystallization from DMF-EtOH (1:1) mixtures ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C-F at ~1200 cm⁻¹). reports IR peaks for analogous structures.
  • ¹H/¹³C NMR : Resolves substituent positions on aromatic rings and diastereotopic protons in the tetrahydroisoquinoline system. For example, methylene protons in the pyrazole ring appear as doublets near δ 3.5–4.0 ppm .
  • X-ray Crystallography : Confirms stereochemistry and intermolecular interactions (e.g., hydrogen bonding in pyrazole-triazole derivatives, as in ) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodological Answer :
  • Solubility : Use polar aprotic solvents (e.g., DMSO) for initial stock solutions. recommends avoiding aqueous buffers with high ionic strength to prevent precipitation.
  • Stability : Store lyophilized samples at -20°C under inert gas. Avoid prolonged exposure to light due to the fluorophenyl group’s photosensitivity .

Advanced Research Questions

Q. What structural modifications enhance bioactivity while maintaining metabolic stability?

  • Methodological Answer :
  • Fluorophenyl Group : Retain fluorine to improve lipophilicity and target binding (e.g., shows fluorophenyl enhances kinase inhibition).
  • Thiophene Replacement : Substitute with bulkier heterocycles (e.g., furan) to modulate steric effects. demonstrates increased antimicrobial activity in thiophene-modified analogs.
  • Tetrahydroisoquinoline Optimization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-position to reduce oxidative metabolism .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer :
  • Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. For example, resolved ambiguities in methylene protons using COSY.
  • Crystallographic Validation : X-ray structures (e.g., ) provide unambiguous confirmation of regiochemistry in pyrazole derivatives .
  • Computational Modeling : DFT calculations (not explicitly in evidence but implied by crystallographic studies) can predict NMR shifts for comparison with experimental data.

Q. What strategies assess the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :
  • Enzyme Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity. highlights pyrazole derivatives’ inhibition of bacterial enzymes via competitive binding.
  • Molecular Docking : Map the fluorophenyl and thiophene moieties into hydrophobic pockets of target proteins (e.g., COX-2, as suggested in ).
  • Pharmacodynamic Profiling : Conduct dose-response studies in cell lines (e.g., IC₅₀ determination) with structural analogs to establish SAR .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for intermediates?

  • Methodological Answer :
  • Reaction Conditions : Optimize temperature (e.g., uses reflux at 80°C vs. at 70°C) and catalyst loading.
  • Purification Efficiency : Compare recrystallization solvents (e.g., DMF-EtOH in vs. aqueous ethanol in ). Higher-purity solvents reduce byproduct retention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.